N-benzoyl-2-prop-2-enoxybenzamide
Description
N-Benzoyl-2-prop-2-enoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the amide nitrogen and a propenyloxy (allyloxy) substituent at the ortho position of the benzene ring. The propenyloxy group introduces an alkene moiety, enabling participation in cycloaddition or polymerization reactions, while the benzoyl group enhances stability through resonance effects .
Properties
IUPAC Name |
N-benzoyl-2-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-12-21-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKZOJQCQIDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-2-prop-2-enoxybenzamide typically involves the reaction of benzoyl chloride with 2-prop-2-enoxybenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 2-prop-2-enoxybenzamide in anhydrous dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-2-prop-2-enoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, halogenated, or alkylated benzamides.
Scientific Research Applications
N-benzoyl-2-prop-2-enoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzoyl-2-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enoxy linkage provides flexibility to the molecule, allowing it to fit into various binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- N-Substituents: The benzoyl group in this compound withdraws electron density via resonance, stabilizing the amide bond against hydrolysis compared to alkyl-substituted analogs (e.g., N,N-diethyl derivatives) . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxyalkyl group, which donates electron density and facilitates coordination with transition metals, aiding in catalysis .
O-Substituents :
- The propenyloxy group in the target compound introduces a reactive alkene, enabling applications in Diels-Alder or thiol-ene reactions. This contrasts with the hydroxyl group in N-benzoyl-2-hydroxybenzamide, which enhances solubility through hydrogen bonding but lacks reactivity .
- Methyl or ethoxy substituents (e.g., in 2-ethoxy-N,N-dimethylbenzamide) increase steric bulk, reducing interaction with biological targets but improving thermal stability .
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